molecular formula C10H10BrNO4S2 B2824211 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide CAS No. 1396854-43-5

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide

Cat. No.: B2824211
CAS No.: 1396854-43-5
M. Wt: 352.22
InChI Key: NRQMWHHIDPQYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediatesThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-Bromo-2-thiophenecarboxaldehyde

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide stands out due to its unique combination of a furan ring, a thiophene ring, and a sulfonamide group.

Biological Activity

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H10BrNO4S
  • Molecular Weight : 352.2 g/mol
  • CAS Number : 141811-49-6

Synthesis

The compound is synthesized through a reaction involving 5-bromothiophene-2-sulfonamide and furan derivatives. The synthesis process has been optimized to yield high purity and efficiency, allowing for extensive biological testing.

Antimicrobial Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against resistant strains of Klebsiella pneumoniae that produce New Delhi Metallo-β-lactamase (NDM-1). The minimum inhibitory concentration (MIC) for the compound was found to be as low as 0.39 μg/mL, indicating potent antibacterial properties .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Klebsiella pneumoniae ST147 (NDM-1)0.390.78

This compound's mechanism of action involves binding to specific bacterial proteins, which was elucidated through in-silico docking studies showing hydrogen bonding and hydrophobic interactions with the target protein (PDB ID: 5N5I) .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has shown promise as an inhibitor of human carbonic anhydrase II, an enzyme critical for various physiological processes including acid-base balance and respiration. Its nanomolar-level potency suggests potential applications in treating conditions related to carbonic anhydrase dysfunction .

Case Studies

  • Study on Antibacterial Activity :
    A study focused on the efficacy of various thiophene-based sulfonamides, including this compound, revealed that the compound effectively inhibited the growth of multi-drug resistant bacterial strains. The research highlighted the need for new antibiotics in response to rising antibiotic resistance.
  • Inhibition of Carbonic Anhydrase :
    Research investigating the inhibition of carbonic anhydrase by furan and thiophene derivatives found that this compound exhibited significant inhibitory effects, suggesting its potential use in ocular therapies aimed at reducing intraocular pressure .

Properties

IUPAC Name

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4S2/c11-9-1-2-10(17-9)18(14,15)12-5-8(13)7-3-4-16-6-7/h1-4,6,8,12-13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQMWHHIDPQYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.